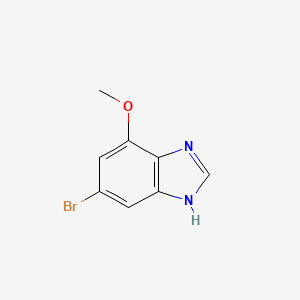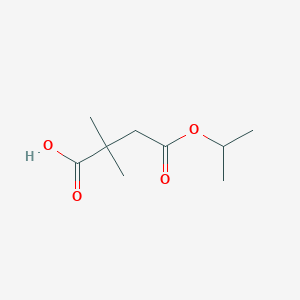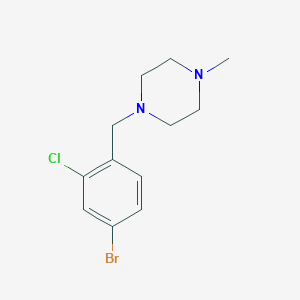
1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine
Descripción general
Descripción
“1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride” is a compound with the CAS Number: 1394291-56-5 . It has a molecular weight of 311.05 and is stored at temperatures between 2-8°C . It’s a solid at room temperature .
Molecular Structure Analysis
The molecular structure of a related compound, “1-Bromo-2-chlorobenzene”, has a linear formula of BrC6H4Cl . Another related compound, “1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride”, has a molecular formula of C₁₁H₁₄BrCl₂N .
Physical And Chemical Properties Analysis
For the related compound “1-Bromo-2-chlorobenzene”, it has a molar mass of 191.452 . The density of another related compound, “N-(4-Bromo-2-chlorobenzyl)propanamide”, is 1.5±0.1 g/cm³ .
Aplicaciones Científicas De Investigación
Application 1: Antimicrobial and Antiproliferative Agents
- Summary of the Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to 1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine, has been synthesized and studied for its antimicrobial and anticancer properties .
- Methods of Application : The compound was synthesized and its structure confirmed by physicochemical properties and spectroanalytical data. It was then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .
- Results or Outcomes : The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were active against the breast cancer cell line .
Application 2: Anticancer Activity Against Human Lung Adenocarcinoma Cells
- Summary of the Application : A new heterocyclic compound, (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, which is related to 1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine, has been synthesized and studied for its anticancer activity against human lung adenocarcinoma cells .
- Methods of Application : The compound was synthesized and characterized by single crystal X-ray crystallography, 1H NMR and IR spectroscopy. The inhibitory effect of the compound on SPC-A-1 human lung adenocarcinoma cells was evaluated in vitro by the CCK-8 assay .
- Results or Outcomes : The results indicated the excellent antitumor activity of the compound in vitro by reducing the cancer cell viability. In vivo xenograft experiments also indicated the antitumor activity against SPC-A-1 cells .
Application 3: Research Grade Compound
- Summary of the Application : “1-(4-Bromo-2-Chlorobenzyl)Pyrrolidine Hydrochloride” is a research grade compound . It is often used in the synthesis of other compounds and in various chemical reactions in research settings .
- Methods of Application : The compound is typically stored in a refrigerator and handled with care due to its reactive nature . It is used in various chemical reactions as needed in the research .
- Results or Outcomes : The outcomes of the use of this compound can vary greatly depending on the specific research context and the reactions it is used in .
Application 4: Synthesis of Heterocyclic Compounds
- Summary of the Application : “4-Bromo-2-chloro-1-fluorobenzene” is a compound that is structurally similar to “1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine” and is used in the synthesis of heterocyclic compounds .
- Methods of Application : The compound is used in various organic reactions to synthesize new heterocyclic compounds . The specific methods of application can vary depending on the desired end product .
- Results or Outcomes : The results of these reactions are new heterocyclic compounds, which can have a variety of applications in fields like medicine and materials science .
Application 5: Research Grade Compound
- Summary of the Application : “1-(4-Bromo-2-Chlorobenzyl)Pyrrolidine Hydrochloride” is a research grade compound . It is often used in the synthesis of other compounds and in various chemical reactions in research settings .
- Methods of Application : The compound is typically stored in a refrigerator and handled with care due to its reactive nature . It is used in various chemical reactions as needed in the research .
- Results or Outcomes : The outcomes of the use of this compound can vary greatly depending on the specific research context and the reactions it is used in .
Application 6: Synthesis of Heterocyclic Compounds
- Summary of the Application : “4-Bromo-2-chloro-1-fluorobenzene” is a compound that is structurally similar to “1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine” and is used in the synthesis of heterocyclic compounds .
- Methods of Application : The compound is used in various organic reactions to synthesize new heterocyclic compounds . The specific methods of application can vary depending on the desired end product .
- Results or Outcomes : The results of these reactions are new heterocyclic compounds, which can have a variety of applications in fields like medicine and materials science .
Safety And Hazards
Propiedades
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)8-12(10)14/h2-3,8H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWUJAPTVPOVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorobenzyl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



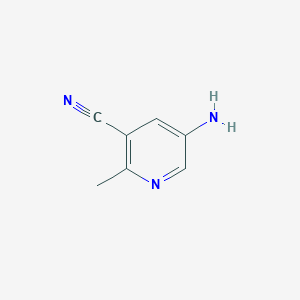
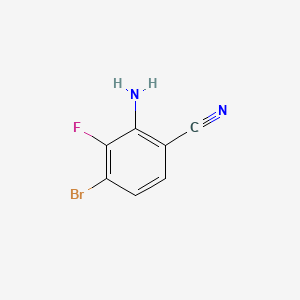
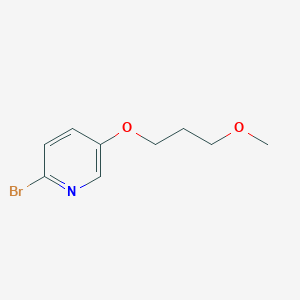
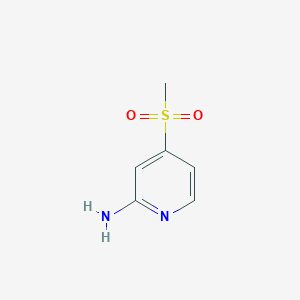
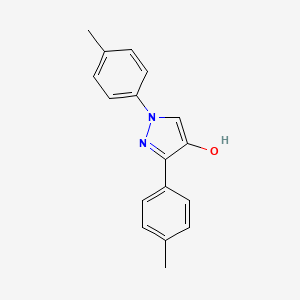
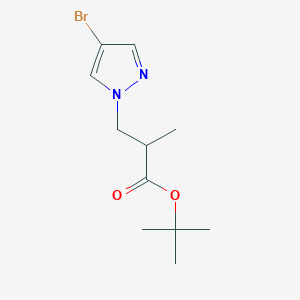
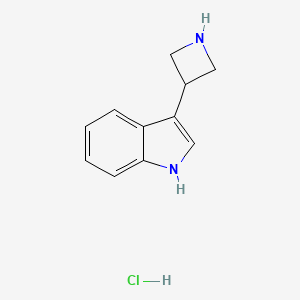
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)
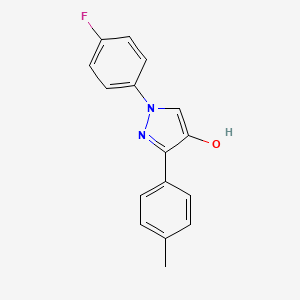
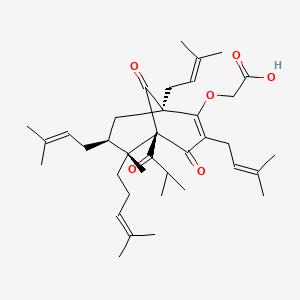
![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)
